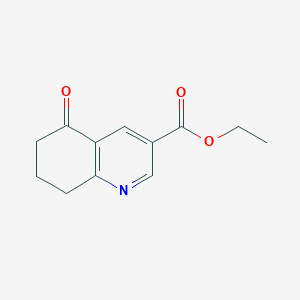

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically quinoline derivatives, with ethyl esters of carboxylic acids. Specific synthetic routes may vary, but the goal is to introduce the tetrahydroquinoline ring system while esterifying the carboxylic acid group .

Molecular Structure Analysis

The molecular structure of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate consists of a tetrahydroquinoline core with an ethyl ester group attached to the carboxylate functionality. The quinoline ring system provides aromatic character, and the ester group contributes to its reactivity and solubility .

Chemical Reactions Analysis

- Substitution Reactions : The quinoline ring can undergo electrophilic substitution reactions at various positions .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

1. Pharmaceutical Synthesis

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to chemical modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, its derivatives can be explored for their antiviral, anti-inflammatory, and anticancer properties .

2. Material Science

In material science, this compound can be used to create novel organic frameworks. These frameworks can have applications in gas storage, sensing, and catalysis due to their stability and porous nature. The compound’s ability to form stable bonds with metals and other organic compounds makes it a candidate for creating such frameworks .

3. Chemical Synthesis

This compound serves as a building block in chemical synthesis, particularly in the construction of complex molecules. It can undergo various reactions, including cycloadditions and nucleophilic substitutions, which are fundamental in creating diverse molecular architectures .

4. Analytical Chemistry

In analytical chemistry, derivatives of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can be used as reagents or standards in chromatography and spectrometry. These applications are crucial for the qualitative and quantitative analysis of biological and chemical samples .

5. Biological Research

The indole derivatives, to which this compound belongs, are known for their wide range of biological activities. They can be used in biological research to study cellular processes and to develop assays for screening biological targets .

6. Agricultural Chemistry

In agriculture, compounds derived from Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can be investigated for their potential use as growth promoters or pesticides. Their structural similarity to natural plant hormones could make them suitable for these applications .

Eigenschaften

IUPAC Name |

ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJNJSGZCDFBRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCCC2=O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544742 |

Source

|

| Record name | Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

CAS RN |

106960-78-5 |

Source

|

| Record name | Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)

![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)